3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring, a thiadiazole ring, and a propanamide group
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-indol-1-yl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H20N4OS/c1-12(2)11-16-19-20-17(23-16)18-15(22)8-10-21-9-7-13-5-3-4-6-14(13)21/h3-7,9,12H,8,10-11H2,1-2H3,(H,18,20,22) |
InChI Key |
AAGGNBYCBQUBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the introduction of the thiadiazole moiety, and finally, the attachment of the propanamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at the indole or thiadiazole rings, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Indole Moiety : Known for its presence in various biologically active compounds.
- Thiadiazole Ring : Associated with diverse pharmacological properties, including antimicrobial and anticancer activities.
Anticancer Properties
Research indicates that compounds with similar structures to 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide exhibit significant anticancer activities. For example:
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising antiproliferative effects against various cancer cell lines, including murine leukemia and human cervix carcinoma cells, with IC50 values in the nanomolar range .
Antimicrobial Activity
Compounds containing thiadiazole rings generally demonstrate antimicrobial properties. Studies have shown that derivatives of thiadiazoles can effectively inhibit both Gram-positive and Gram-negative bacteria .
Synthesis and Mechanism of Action
The synthesis of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Interaction with specific biological targets.
- Induction of apoptosis in cancer cells through various signaling pathways.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of thiadiazole derivatives against several human cancer cell lines (PC3 for prostate cancer, HT-29 for colon cancer). The results indicated that certain derivatives exhibited cytotoxic activity comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial efficacy of synthesized thiadiazole compounds. The study reported good to moderate antibacterial activity at concentrations ranging from 16 to 31.25 µg/mL against various bacterial strains .
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The indole and thiadiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also affect cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
- **3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Uniqueness
Compared to similar compounds, 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide (CAS Number: 1219546-34-5) is a synthetic organic molecule that integrates an indole moiety with a thiadiazole ring. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 370.5 g/mol. The presence of both indole and thiadiazole rings is significant due to their known biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 1219546-34-5 |
Anticancer Properties
Research indicates that compounds featuring the thiadiazole moiety exhibit notable anticancer properties. In studies involving various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2), derivatives of thiadiazoles have shown promising cytotoxic effects. For instance, a related compound demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 cell line, suggesting significant potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve interactions with specific proteins or enzymes implicated in cancer pathways. Preliminary docking studies suggest that it may inhibit critical enzymes, thus disrupting cancer cell proliferation .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. Compounds similar to the one in focus have shown efficacy against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives against different cancer cell lines using the MTT assay. The results indicated that several compounds exhibited lower IC50 values compared to standard treatments like 5-Fluorouracil, highlighting their potential as effective anticancer agents .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of thiadiazole derivatives against Mycobacterium smegmatis and other pathogens. Compounds demonstrated MIC values significantly lower than traditional antibiotics, suggesting their utility in antimicrobial therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
